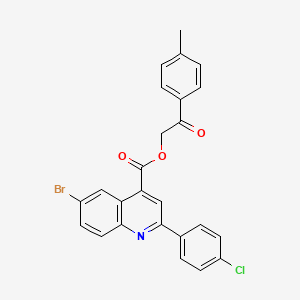![molecular formula C17H13N5O3 B12053385 3-(1,3-benzodioxol-5-yl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053385.png)
3-(1,3-benzodioxol-5-yl)-N'-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic molecule that features a benzodioxole ring, a pyridine ring, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling of the Benzodioxole and Pyrazole Rings: This step involves the formation of a carbohydrazide linkage between the benzodioxole and pyrazole rings.
Introduction of the Pyridine Ring: The final step involves the condensation of the carbohydrazide intermediate with pyridine-2-carbaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and pyrazole rings.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzodioxole and pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.
Material Science: It is explored for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell signaling, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 4-(5-benzo(1,3)dioxol-5-yl-4-pyridin-2-yl-1H-imidazol-2-yl)benzamide
- (2E)-3-(1,3-benzodioxol-5-yl)acrylic acid
Uniqueness
3-(1,3-benzodioxol-5-yl)-N’-[(E)-2-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide: is unique due to its combination of benzodioxole, pyridine, and pyrazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H13N5O3 |
|---|---|
Peso molecular |
335.32 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13N5O3/c23-17(22-19-9-12-3-1-2-6-18-12)14-8-13(20-21-14)11-4-5-15-16(7-11)25-10-24-15/h1-9H,10H2,(H,20,21)(H,22,23)/b19-9+ |
Clave InChI |
QAOSEKJKKMIQFQ-DJKKODMXSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


molybdenum(VI)](/img/structure/B12053303.png)










![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid pyridin-3-ylamide](/img/structure/B12053388.png)
![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053389.png)

